N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Description
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold with a sulfone (5,5-dioxo) group, a 4-fluorophenyl substituent, and a cyclopentanecarboxamide side chain. Its structure has been elucidated using crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation, enabling precise determination of bond lengths, angles, and spatial conformation . The cyclopentanecarboxamide chain may improve metabolic stability compared to linear alkyl analogs.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-12-5-7-13(8-6-12)21-16(19-17(22)11-3-1-2-4-11)14-9-25(23,24)10-15(14)20-21/h5-8,11H,1-4,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLPIUFKTIGMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.
Attachment of the Cyclopentanecarboxamide Moiety: This step involves the coupling of the cyclopentanecarboxamide group to the thieno[3,4-c]pyrazole core, typically through amide bond formation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pesticide Chemistry
highlights cyclopentanol-based pesticides such as metconazole and triticonazole, which share a cyclopentane ring but differ in functional groups. Key structural and functional comparisons are summarized below:
Key Differences :
- Functional Groups : The sulfone and carboxamide groups in the target compound may reduce lipophilicity compared to the triazole and methylene groups in pesticides, impacting membrane permeability.
- Scaffold Flexibility: The rigid thienopyrazol core contrasts with the flexible cyclopentanol ring in pesticides, suggesting divergent modes of action.
Comparison with Thiazol-Containing Compounds
lists thiazol derivatives like thiazol-5-ylmethyl carbamates , which share heterocyclic features but differ in core structure and biological targets:
Key Insights :
Research Findings and Implications
Physicochemical Properties
- Solubility : The sulfone and carboxamide groups likely render the target compound less lipophilic than triazole pesticides but more soluble than purely aromatic heterocycles .
- Stability : The fluorophenyl group may confer resistance to oxidative degradation compared to chlorophenyl analogs, as seen in agrochemical SAR studies .
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₄O₄S |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 899733-57-4 |
| Structure | Chemical Structure |
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily attributed to its unique structural features. The thieno[3,4-c]pyrazole core plays a crucial role in its interaction with various biological targets.
Antioxidant Properties
Preliminary studies suggest that this compound possesses significant antioxidant properties. The presence of the dioxo moiety enhances its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is particularly relevant in the context of diseases associated with oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors within the body:
- Enzyme Inhibition : The compound may inhibit enzymes that contribute to inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH assay). Results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants.
Case Study 2: Anti-inflammatory Evaluation
In a controlled animal study, the compound was administered to models of induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-benzyl-N-[2-(4-methylphenyl)-5,5-dioxo-thieno[3,4-c]pyrazole]ethanediamide | Similar core but different substituent | Enhanced anti-inflammatory activity |
| N-benzyl-N-[2-(4-nitrophenyl)-5,5-dioxo-thieno[3,4-c]pyrazole]ethanediamide | Nitro group as substituent | Altered electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
